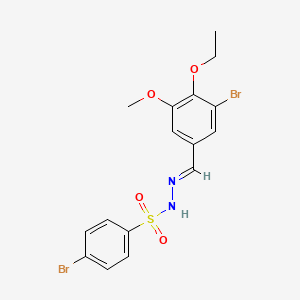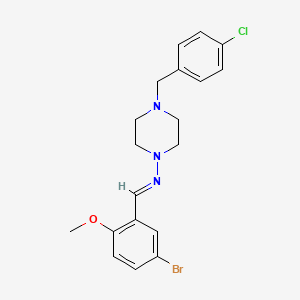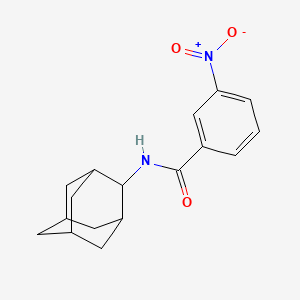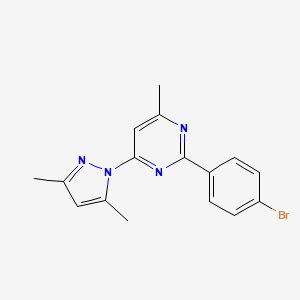![molecular formula C14H20N2O3 B5745357 methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)
methyl N-[4-(diethylamino)benzoyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(diethylamino)benzoyl]glycinate, also known as MDBGN, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Methyl N-[4-(diethylamino)benzoyl]glycinate has been studied for its potential applications in the field of medicine and biotechnology. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, methyl N-[4-(diethylamino)benzoyl]glycinate has been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
Methyl N-[4-(diethylamino)benzoyl]glycinate works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It also induces apoptosis, or programmed cell death, in cancer cells. These mechanisms of action have been studied extensively in scientific research.
Biochemical and Physiological Effects:
methyl N-[4-(diethylamino)benzoyl]glycinate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also induces apoptosis in cancer cells, leading to their death. Additionally, methyl N-[4-(diethylamino)benzoyl]glycinate has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[4-(diethylamino)benzoyl]glycinate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its anti-inflammatory and anti-tumor properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of methyl N-[4-(diethylamino)benzoyl]glycinate. One area of research is the development of drug delivery systems using methyl N-[4-(diethylamino)benzoyl]glycinate. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. methyl N-[4-(diethylamino)benzoyl]glycinate also has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Finally, the synthesis of new derivatives of methyl N-[4-(diethylamino)benzoyl]glycinate could lead to the development of more potent and selective compounds for the treatment of various diseases.
Conclusion:
methyl N-[4-(diethylamino)benzoyl]glycinate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biotechnology. methyl N-[4-(diethylamino)benzoyl]glycinate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, methyl N-[4-(diethylamino)benzoyl]glycinate has been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
Methyl N-[4-(diethylamino)benzoyl]glycinate can be synthesized using various methods, including the reaction between N-(4-chlorobenzoyl)glycine and diethylamine, followed by the addition of methyl iodide. Another method involves the reaction between N-(4-chlorobenzoyl)glycine and diethylamine, followed by the addition of dimethyl sulfate. Both of these methods have been used in scientific research to synthesize methyl N-[4-(diethylamino)benzoyl]glycinate.
Propiedades
IUPAC Name |
methyl 2-[[4-(diethylamino)benzoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)12-8-6-11(7-9-12)14(18)15-10-13(17)19-3/h6-9H,4-5,10H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIGIFGGJZJJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)


![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)

![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)



![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)